molecular formula C9H6ClNO3 B6171550 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylic acid CAS No. 2624137-23-9

6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylic acid

Cat. No. B6171550
CAS RN: 2624137-23-9
M. Wt: 211.6
InChI Key:
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Description

“6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylic acid” is a chemical compound . It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, pyridine-2-carboxylic acid has been used as an efficient catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . Another method involves the Claisen condensation of ethyl 2-ethoxy-6-methylpyridine-3-carboxylate with ethyl acetate .


Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied. For example, the multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylic acid involves the synthesis of the furo[2,3-b]pyridine ring system followed by the introduction of the chloro and carboxylic acid functional groups.", "Starting Materials": [ "2-methyl-3-pyridinol", "2-chloroacetyl chloride", "sodium hydroxide", "acetic anhydride", "phosphorus oxychloride", "dimethylformamide", "chloroacetic acid", "sodium carbonate", "methyl iodide", "copper(I) iodide", "copper(II) sulfate pentahydrate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "2-methyl-3-pyridinol is reacted with 2-chloroacetyl chloride in the presence of sodium hydroxide to form 6-chloro-2-methyl-3-pyridinyl acetate.", "6-chloro-2-methyl-3-pyridinyl acetate is then reacted with acetic anhydride and phosphorus oxychloride to form 6-chloro-2-methylfuro[2,3-b]pyridine.", "6-chloro-2-methylfuro[2,3-b]pyridine is then reacted with chloroacetic acid, sodium carbonate, and methyl iodide to form 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylic acid methyl ester.", "The methyl ester is then hydrolyzed with sodium hydroxide to form 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylic acid.", "The final product is isolated and purified using a combination of sodium bicarbonate, sodium chloride, water, and ethyl acetate." ] }

CAS RN

2624137-23-9

Product Name

6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylic acid

Molecular Formula

C9H6ClNO3

Molecular Weight

211.6

Purity

95

Origin of Product

United States

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